molecular formula C7H7Cl2NO B8768788 N-(2,4-dichlorobenzyl)hydroxylamine

N-(2,4-dichlorobenzyl)hydroxylamine

Cat. No.: B8768788
M. Wt: 192.04 g/mol
InChI Key: YUOKZXVJSSKAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4-dichlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)hydroxylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dichlorobenzyl)hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-methylhydroxylamine
  • N-ethylhydroxylamine
  • N-phenylhydroxylamine

Uniqueness

N-(2,4-dichlorobenzyl)hydroxylamine is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other hydroxylamines and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3,10-11H,4H2

InChI Key

YUOKZXVJSSKAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNO

Origin of Product

United States

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